molecular formula C42H45ClN8O7S B606977 dBET6 CAS No. 1950634-92-0

dBET6

Cat. No.: B606977
CAS No.: 1950634-92-0
M. Wt: 841.4 g/mol
InChI Key: JGQPZPLJOBHHBK-UFXYQILXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dBET6 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade bromodomain and extraterminal domain (BET) proteins, including BRD2, BRD3, and BRD4, via the ubiquitin-proteasome system . It consists of a BET inhibitor linked to a cereblon (CRBN) E3 ligase ligand, enabling targeted protein degradation. This compound demonstrates rapid and potent activity, degrading BRD4 within 1 hour in vitro (DC50 = 3.2 nM) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dBET6 involves the conjugation of a BET antagonist, such as (+)-JQ1, to a ligand for the E3 ubiquitin ligase cereblon . The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Scientific Research Applications

Cancer Research

Mechanism of Action
dBET6 targets BET proteins, which are crucial for the regulation of gene expression involved in cancer. By inducing the degradation of these proteins, this compound effectively reduces cellular proliferation and promotes apoptosis in cancer cells.

Case Studies

  • T Cell Acute Lymphoblastic Leukemia (T-ALL) : In studies involving 20 T-ALL cell lines, this compound demonstrated superior efficacy compared to other BET inhibitors like dBET1 and JQ1. Treatment with this compound resulted in significant degradation of BRD4 within one hour and subsequent downregulation of c-MYC, leading to apoptosis .
  • Lung Cancer : this compound has been shown to induce apoptosis in human lung cancer cells through a pH/GSH-responsive design that enhances its delivery and efficacy .

Data Table: Efficacy of this compound in Various Cancer Cell Lines

Cell Line Type IC50 (μM) Effect on BRD4 Degradation Mechanism
T-ALL~0.1HighInduces apoptosis via c-MYC downregulation
Lung Cancer~0.5ModerateDirectly eliminates cancer cells
Other Malignancies>1VariableDependent on specific cellular context

Inflammation Research

This compound has shown promise in protecting against retinal degeneration by inhibiting the cGAS-STING pathway, which is implicated in inflammatory responses. In experimental models, this compound treatment led to significant reductions in retinal inflammation and improved visual acuity following light-induced damage.

Case Studies

  • Retinal Degeneration : In a study where mice were subjected to bright light exposure, administration of this compound resulted in the rapid degradation of BET proteins without detectable toxicity. This treatment not only preserved photoreceptor viability but also suppressed activation of inflammatory macrophages/microglia .

Epigenetics Research

As a selective BET degrader, this compound is extensively used to explore the role of BET proteins in epigenetic modifications and gene regulation. Its ability to induce targeted degradation allows researchers to dissect the functional contributions of these proteins within various biological contexts.

Case Studies

  • Gene Regulation Studies : RNA sequencing analyses revealed that treatment with this compound led to the downregulation of thousands of mRNAs associated with oncogenic pathways, showcasing its potential as a tool for investigating gene regulation mechanisms .

Comparison with Similar Compounds

Mechanistic Insights

  • Retinal Protection: dBET6 preserves rod photoreceptor genes (e.g., Rhodopsin, Gnat1) and inhibits pro-inflammatory pathways in microglia .
  • Anticancer Activity: Degradation of BRD4 disrupts transcriptional elongation, suppresses MYC oncogene expression, and sensitizes cancer cells to apoptosis .

This compound vs. dBET1

Parameter This compound dBET1 References
Potency in CML IC50: 0.001–0.5 µM; induces LSC apoptosis IC50: 0.5–5 µM; weaker anti-leukemic effects
Membrane Permeability High (enhanced cellular target engagement) Moderate
Retinal Studies Effective in suppressing cGAS-STING No retinal data available
Degradation Speed DC50: 3.2 nM (BRD4 in 5 hours) Slower kinetics compared to this compound

Key Findings :

  • This compound outperforms dBET1 in CML due to superior cellular uptake and BRD4 degradation efficiency .
  • Both compounds induce apoptosis in LSCs, but this compound achieves this at lower concentrations .

This compound vs. JQ1

Parameter This compound JQ1 (First-Gen BET Inhibitor) References
Mechanism Degrades BET proteins Reversibly inhibits BET bromodomains
MYC Suppression Stronger downregulation (IC50: 0.001 µM) Moderate (IC50: 0.5–5 µM)
Retinal Protection Preserves rod photoreceptors; inhibits cGAS-STING Partial efficacy in sodium iodate-induced damage
Resistance Reversal Overcomes T315I/F317L mutations in CML Fails to reverse kinase inhibitor resistance

Key Findings :

  • This compound’s irreversible degradation of BET proteins provides sustained MYC suppression, unlike JQ1’s transient inhibition .
  • In CML, JQ1 fails to induce LSC apoptosis, whereas this compound eliminates drug-resistant clones .

This compound vs. ARV-825

Parameter This compound ARV-825 References
Target BRD2/3/4 BRD4
Half-Life Short-term degradation (24–48 hours) Prolonged degradation (72+ hours)
Covalent Modification No No (but outperformed by covalent FS-ARV-825)
Combination Therapy Synergizes with BG45 in colon cancer Less effective in overcoming chemoresistance

Key Findings :

  • ARV-825’s effects are reversible, while covalent PROTACs (e.g., FS-ARV-825) show longer-lasting BRD4 degradation .
  • This compound’s pan-BET degradation broadens its transcriptional impact compared to ARV-825’s BRD4-specific activity .

This compound vs. MZ1

Parameter This compound MZ1 References
Degradation Speed Faster (75% BRD4 loss in 30 minutes) Slower (similar DC50 but delayed kinetics)
Target Specificity Pan-BET (BRD2/3/4) BRD4-selective
Transcriptional Effects Disrupts enhancer activity via BRD2 loss Primarily affects BRD4-mediated elongation

Key Findings :

  • This compound’s rapid degradation kinetics make it preferable for acute transcriptional studies .
  • MZ1’s selectivity for BRD4 limits its utility in diseases requiring pan-BET inhibition .

Limitations :

  • Short degradation half-life necessitates frequent dosing .
  • Limited efficacy in preserving cone photoreceptor function .

Data Tables

Table 1: Anticancer Activity Comparison

Compound IC50 (µM) MYC Suppression LSC Apoptosis Key Targets
This compound 0.001–0.5 +++ Yes BRD2/3/4
dBET1 0.5–5 + Partial BRD4
JQ1 0.5–5 ++ No BET Bromodomains
ARV-825 0.01–1 ++ Yes BRD4

Table 2: Retinal Protection Metrics

Parameter This compound JQ1
cGAS-STING Inhibition +++ (STING protein ↓) + (Partial pathway suppression)
Photoreceptor Survival Rod-specific preservation Broad but weaker protection
Microglia Activation Significant reduction (IBA1 ↓) Moderate reduction

Biological Activity

dBET6 is a novel compound classified as a proteolysis-targeting chimera (PROTAC), specifically designed to degrade bromodomain and extraterminal domain (BET) proteins, particularly BRD4. This compound has shown promising biological activity in various cancer models and other biological systems, indicating its potential as a therapeutic agent.

This compound operates through a mechanism that promotes the degradation of BRD4 by engaging cereblon (CRBN), an E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of BRD4, leading to reduced MYC expression and induction of apoptosis in cancer cells. The mechanism is distinct from traditional inhibitors, which merely block the function of target proteins rather than degrading them.

1. Anti-Cancer Activity

Research has demonstrated that this compound exhibits superior anti-proliferative effects compared to earlier BET inhibitors like dBET1 and JQ1 across various cancer cell lines, including those from T-cell acute lymphoblastic leukemia (T-ALL) and solid tumors. The following table summarizes the IC50 values for this compound compared to its predecessors:

CompoundIC50 (µM)Cell Line Examples
This compound0.001-0.5T-ALL, colon, breast, ovarian, lung, prostate
dBET10.5-5Various solid tumors
JQ10.5-5Various solid tumors

Key Findings:

  • Potency: this compound showed IC50 values in the sub-nanomolar range, indicating high potency in degrading BRD4 and inducing apoptosis .
  • Combination Therapy: When combined with standard chemotherapy agents, this compound enhanced anti-neoplastic effects and counteracted chemoresistance, making it a promising candidate for combination therapies .

2. Selectivity and Safety

This compound has been characterized as having a selective effect on BET proteins without significant off-target activity. In proteomics studies involving T-ALL cells treated with this compound, only BET proteins were significantly depleted, confirming its selectivity . Furthermore, studies have indicated that this compound does not exhibit detectable toxicity in vivo while effectively degrading BET proteins in retinal models .

Case Study 1: T-ALL Models

In an extensive study involving 20 T-ALL cell lines:

  • Treatment with this compound resulted in significant BRD4 degradation after just one hour of exposure at 100 nM.
  • This led to downregulation of c-MYC and subsequent induction of apoptosis, outperforming both JQ1 and dBET1 in efficacy .

Case Study 2: Solid Tumors

A comparative analysis across multiple solid tumor types demonstrated that:

  • This compound effectively downregulated MYC mRNA levels more efficiently than either dBET1 or JQ1.
  • The compound induced apoptosis in 14 out of 16 tested cell lines at low concentrations, showcasing its potential as a robust anti-cancer agent .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of dBET6 in degrading BET proteins, and how does this affect transcriptional regulation?

this compound operates as a PROTAC (PROteolysis-Targeting Chimera) by forming a ternary complex between BET proteins (BRD2, BRD3, BRD4) and the E3 ubiquitin ligase Cereblon (CRBN). This recruits the ubiquitin-proteasome system, leading to BET protein polyubiquitination and degradation . The degradation disrupts BET-mediated transcriptional elongation, particularly by reducing phosphorylation of RNA Pol II at Ser2, a marker of transcriptional pause release . Methodologically, researchers can validate degradation efficacy via immunoblotting for BRD4 levels and assess transcriptional consequences using RNA-seq or qPCR for BET-dependent oncogenes (e.g., MYC) .

Q. What are the recommended protocols for preparing and storing this compound in in vitro and in vivo studies?

  • Preparation : For in vitro studies, dissolve this compound in DMSO (solubility: 40–240 mg/mL) to create stock solutions (e.g., 10 mM). Aliquot to avoid freeze-thaw cycles . For in vivo administration, prepare formulations using DMSO:PEG300:Tween80:ddH2O (e.g., 5:40:5:50 ratio) to achieve ≥2.5 mg/mL solubility .
  • Storage : Store lyophilized powder at -20°C (stable for 3 years) or 4°C (2 years). Working solutions in DMSO should be stored at -80°C .
  • Dosing : In murine models, oral dosing at 7.5 mg/kg BID achieves significant leukemia burden reduction in T-ALL xenografts .

Q. How does this compound's efficacy in degrading BRD4 compare across different cancer models, and what are the key considerations for dose optimization?

this compound exhibits cell-type-specific efficacy. In T-ALL cell lines (e.g., MOLT4), it shows an IC50 of 14 nM for BRD4 degradation and apoptosis induction . However, in estrogen receptor-positive cancers, BET degradation may not fully inhibit CDK9 recruitment, necessitating combination therapies . Dose optimization should account for:

  • Hook Effect : At high concentrations (>100 nM in AlphaLISA assays), this compound may fail to form ternary complexes, reducing degradation efficiency. Titrate doses between 1–100 nM .
  • Tissue Penetration : In retinal studies, this compound crosses the blood-retinal barrier within 1 hour post-injection, achieving >60% BET degradation .

Advanced Research Questions

Q. How can researchers address the "hook effect" observed in PROTAC ternary complex formation assays using this compound?

The hook effect arises when excess this compound saturates either BET or CRBN binding sites, preventing ternary complex formation. To mitigate this:

  • Titration Experiments : Use AlphaLISA or TR-FRET assays to identify optimal concentrations (e.g., 10–100 nM for this compound) where ternary complex formation peaks .
  • Competitive Binding Assays : Co-treat with BET inhibitors (e.g., JQ1) to validate specificity. If signal decreases, it confirms PROTAC activity .
  • Structural Insights : Computational modeling (e.g., deep learning frameworks like PROTAC-RL) can predict linker modifications to enhance ternary complex stability .

Q. What strategies are effective in overcoming resistance to this compound-mediated BET protein degradation?

Resistance mechanisms include compensatory upregulation of non-BET transcriptional regulators or mutations in BET bromodomains. Strategies include:

  • Bromodomain Mutant Rescue : Introduce BRD4 bromodomain mutants (e.g., BRD4<sup>Lmut</sup>) resistant to this compound to isolate off-target effects .
  • Combination Therapies : Pair this compound with CDK9 inhibitors (e.g., NVP2) to synergistically inhibit transcriptional elongation .
  • CRBN Dependency : Validate degradation using CRBN-knockout cell lines to confirm on-target effects .

Q. How does this compound's inhibition of the cGAS-STING pathway in retinal cells inform its dual role in oncological and neuroprotective research?

In retinal degeneration models, this compound suppresses cGAS-STING activation in microglia, reducing inflammation and preserving photoreceptor function . This suggests context-dependent effects:

  • Transcriptional Profiling : Use single-cell RNA-seq to compare this compound-treated retinal vs. cancer cells. Retinal protection correlates with downregulation of Ccl2 and Ifnb1, while cancer models show MYC suppression .
  • Experimental Design : For neuroprotection studies, administer this compound intraperitoneally (7.5 mg/kg) and assess retinal function via electroretinography (ERG) and histology .

Methodological Recommendations

  • Validation : Always include CRBN-dependent degradation controls (e.g., CRBN knockdown) .
  • Data Contradictions : If BET degradation does not phenocopy CDK9 inhibition (e.g., in ER+ cancers), perform ChIP-seq for Pol II phosphorylation states .
  • Safety : Follow GHS-compliant SDS protocols for handling this compound, including PPE and waste disposal .

Properties

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55)/t29-,30?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQPZPLJOBHHBK-UFXYQILXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H45ClN8O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901022545
Record name dBET6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

841.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1950634-92-0
Record name dBET6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S)-4-(4-Chlorophenyl)-N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.